Z-GLUTAMIC ACID 5-BENZYL ESTER NCA
Description
Z-Glutamic Acid 5-Benzyl Ester NCA (N-Carbobenzoxy-L-glutamic acid 5-benzyl ester N-carboxyanhydride) is a specialized N-carboxyanhydride (NCA) monomer used in polymer chemistry for the synthesis of poly(amino acids) and peptide-polymer hybrids. Its structure features a benzyl ester at the γ-carboxyl position of glutamic acid and a carbobenzoxy (Cbz) protecting group on the α-amino group. This dual protection ensures controlled polymerization while preserving side-chain functionality for post-polymerization modifications . The compound is commercially available with high purity (>97.0%) and is utilized in biomedical research, particularly for designing drug delivery systems or stimuli-responsive materials due to its degradable ester linkages and compatibility with click chemistry .
Properties
CAS No. |
161990-08-5 |
|---|---|
Molecular Formula |
C7H8ClF3N2S |
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
Overview : Z-GLUTAMIC ACID 5-BENZYL ESTER NCA serves as a critical building block in the synthesis of peptides. The compound's structure allows for the incorporation of specific sequences essential for developing therapeutic agents.
Key Findings :
- The compound can facilitate the formation of peptide bonds through polymerization reactions, enabling the synthesis of complex peptide structures.
- Studies have shown that the use of this compound can enhance the efficiency of peptide synthesis compared to traditional methods .
Drug Development
Overview : In drug development, this compound is utilized to modify amino acids, which is pivotal in designing pharmaceuticals targeting specific biological pathways.
Key Applications :
- Targeted Drug Design : The compound enables researchers to create drugs that can interact selectively with biological targets, improving therapeutic efficacy while minimizing side effects.
- Structural Modifications : Its ability to introduce functional groups facilitates the design of novel compounds with enhanced pharmacological properties .
Bioconjugation
Overview : Bioconjugation involves attaching biomolecules to drugs or imaging agents, and this compound is instrumental in this process.
Applications :
- Enhanced Targeting : By modifying biomolecules with this compound, researchers can improve the specificity and effectiveness of drug delivery systems.
- Imaging Agents : The compound's reactive sites allow for the conjugation of imaging agents to therapeutic molecules, enhancing visualization in diagnostic applications .
Research in Neuroscience
Overview : Due to its structural similarity to neurotransmitters, this compound plays a role in neuroscience research.
Key Insights :
- It is used in studies exploring the function of glutamate in synaptic transmission and its implications in neurological disorders such as Alzheimer's disease and schizophrenia.
- The compound aids in understanding how modifications to glutamate can affect neural signaling pathways .
Cosmetic Formulations
Overview : The potential applications of this compound extend into cosmetic chemistry, particularly for anti-aging products.
Applications :
- Skin Hydration and Elasticity : Research indicates that this compound may enhance skin hydration and improve elasticity due to its ability to interact with skin proteins.
- Anti-Aging Formulations : Its incorporation into cosmetic products is being explored for its potential benefits in reducing signs of aging .
Data Table: Comparative Applications of this compound
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Z-Glutamic Acid 5-Benzyl Ester NCA is compared to three key analogs:
N-Cbz-L-Glutamic Acid 1-Benzyl Ester : The benzyl ester is located at the α-carboxyl position instead of the γ-position. This positional isomerism affects polymerization kinetics and side-chain accessibility. The 1-benzyl ester derivative exhibits lower solubility in polar solvents like DMF due to steric hindrance near the polymer backbone .
Boc-L-Glutamic Acid 5-Benzyl Ester : Replacing the Cbz group with a tert-butoxycarbonyl (Boc) group alters deprotection conditions. Boc is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas Cbz requires catalytic hydrogenation. Boc derivatives are preferred in acid-tolerant synthesis pathways but are less stable in prolonged storage .
N-Cbz-L-Glutamic Acid 5-tert-Butyl Ester : The tert-butyl ester offers enhanced hydrolytic stability compared to the benzyl ester. However, its bulkier structure reduces reactivity in esterification or transesterification reactions, limiting its utility in stepwise syntheses .
Commercial Availability and Cost
The Boc-protected DCHA salt is significantly more expensive due to its use in high-purity pharmaceutical intermediates. The tert-butyl ester’s lower cost reflects its niche applications .
Stability and Reactivity
- Thermal Stability : this compound decomposes at 141–143°C, comparable to Boc analogs. However, Cbz derivatives are more hygroscopic, necessitating anhydrous storage .
- Click Chemistry Compatibility : The benzyl ester in this compound is compatible with azide-alkyne cycloaddition (e.g., using OSU-6 catalyst) for post-polymerization functionalization, whereas tert-butyl esters require harsher conditions .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Z-Glutamic Acid 5-Benzyl Ester NCA with high purity?
- Methodological Answer : Synthesis requires strict anhydrous conditions, monitored via FT-IR to confirm NCA ring formation (disappearance of carbonyl peaks at ~1800 cm⁻¹). Purification via recrystallization from ethyl acetate/hexane (3:1) is recommended, followed by characterization using -NMR (benzyl protons at δ 7.3–7.4 ppm) and elemental analysis (>98% purity) .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies by storing the compound at 4°C, 25°C, and 40°C under nitrogen. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 0, 7, 14, and 30 days. Kinetic analysis of degradation rates (Arrhenius plots) can predict shelf-life .
Q. What spectroscopic techniques are essential for confirming the identity of this compound?
- Methodological Answer : Use -NMR for benzyl group verification, -NMR to confirm the NCA carbonyl (δ ~155 ppm), and FT-IR for the anhydride ring (1790–1820 cm⁻¹). Cross-reference with published spectra in databases like SciFinder or Reaxys to resolve ambiguities .
Advanced Research Questions
Q. How can contradictory data in polymerization kinetics using this compound be resolved?
- Methodological Answer : Discrepancies in reported rate constants may arise from initiator purity or moisture traces. Design controlled experiments with rigorously dried monomers (Karl Fischer titration <50 ppm H₂O) and standardized initiators (e.g., hexylamine, purity >99%). Compare kinetic profiles via in situ -NMR or SEC-MALS to track molecular weight evolution .
Q. What computational models best predict the reactivity of this compound in copolymerizations?
- Methodological Answer : Employ density functional theory (DFT) to calculate the electrophilicity index (ω) of the NCA carbonyl. Correlate with experimental copolymerization rates (e.g., with ε-caprolactone) using Mayo-Lewis equations. Validate models against MALDI-TOF data to assess sequence distribution accuracy .
Q. How can researchers address inconsistencies in reported solubility parameters for this compound?
- Methodological Answer : Use Hansen solubility parameters (HSPs) to systematically test solvents. Prepare saturated solutions in DMF, THF, and dichloromethane, and quantify solubility via gravimetric analysis. Compare results with literature HSP values (δD, δP, δH) and adjust for temperature effects using the Van’t Hoff equation .
Q. What strategies mitigate side reactions during this compound polymerization?
- Methodological Answer : Optimize initiator-to-monomer ratios (e.g., 1:50 to 1:200) to minimize chain transfer. Monitor side products (e.g., cyclic dimers) via LC-MS. Introduce scavengers like molecular sieves or crown ethers to sequester trace water or acids .
Methodological Best Practices
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Data Validation : Cross-check experimental results against peer-reviewed studies in journals like Biomacromolecules or Journal of Polymer Science. Avoid reliance on vendor-supplied data (e.g., commercial catalogs) without independent validation .
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Literature Synthesis : Conduct systematic reviews using platforms like PubMed or Web of Science, focusing on keywords: “NCA polymerization,” “benzyl-protected glutamic acid,” and “peptide-polymer conjugates” .
《高校计算机教师毕设指南》第三期:文献综述是什么?02:45
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Safety Protocols : Handle this compound in a glovebox (O₂ <0.1 ppm, H₂O <1 ppm) and dispose of waste via hydrolysis in pH 10 buffer to neutralize reactive anhydrides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

